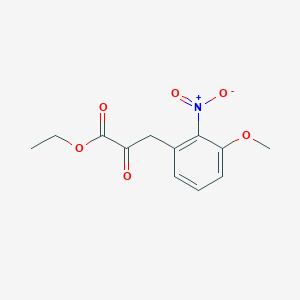
Ethyl 3-(3-methoxy-2-nitrophenyl)-2-oxopropanoate
Cat. No. B8481900
M. Wt: 267.23 g/mol
InChI Key: FEJFNBAKUYAOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06803362B2
Procedure details


At room temperature, diethyl oxalate (13.6 mL) was added to a solution of potassium ethoxide (8.4 g) in anhydrous ethyl ether (200 mL). After 10 min, 3-methyl-2-nitroanisole (16.7 g) was added and stirred at ambient temperature for 24 h. The lumpy, deep purple potassium salt was separated by filtration and washed with anhydrous ether until the filtrate remained colorless. This salt was dissolved in aqueous ammonium chloride, and the solution was extracted with dichloromethane. The combined organic extracts were washed with brine, dried over sodium sulfate and filtered, and the solvent was evaporated. The residue was purified via silica gel chromatography (5-30% ethyl acetate/hexanes) to give 3-(3-Methoxy-2-nitro-phenyl)-2-oxo-propionic acid ethyl ester (14.0 g). This material (14.0 g) was dissolved in ethanol (200 mL) containing 5 wt. % palladium on activated carbon (1.4 g) and placed on a Parr hydrogenator at 60 psi H2. After 2 h, the mixture was filtered through Celite, and concentrated to give a clear liquid. The liquid was purified by silica gel chromatography (5%-30% EtOAc/Hexanes) to obtain (7-Methoxy-1H-indol-2-yl)-(4-methyl-6-Methoxy-1H-indole-2-carboxylic acid ethyl ester (11.7 g). This ethyl ester (4.0 g) was treated with lithium hydroxide (1.75 g) in THF (100 mL) followed by water (30 mL) and stirred at ambient temperature for 16 h. The solution was acidified with 10% hydrochloric acid, diluted with water and extracted with ethyl acetate. The organic extracts were washed with brine, dried over sodium sulfate, filtered, and concentrated to afford 6-Methoxy-1H-indole-2-carboxylic acid (3.50 g). This material (3.50 g) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (5.26 g) in dichloromethane (100 mL) were treated with N-methylpiperazine (3.05 mL) and stirred at ambient temperature for 16 h. The reaction mixture was poured into dichloromethane (200 mL), washed with water, saturated sodium hydrogencarbonate solution and then brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified via silica gel chromatography (0-10% methanol/dichloromethane) to give (7-Methoxy-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone (4.50 g). This material (3.5 g) was dissolved in dichloromethane (85 mL). At room temperature, 1 M Boron tribromide (2.42 mL) was added dropwise. The reaction mixture was heated to reflux for 2 h, cooled, and then quenched with saturated sodium hydrogencarbonate solution. The suspension was filtered. The filtrate was washed with saturated sodium hydrogencarbonate solution and then brine, dried over sodium sulfate and filtered, and solvent was evaporated. The residue was purified via silica gel chromatography (0-10% methanol/dichloromethane) to give the title compound (1.95 g). 1H NMR (400 MHz, CDCl3/CD3OD): δ 7.52 (s, 1H), 7.16 (dd, J=0.78, 7.24 Hz, 1H), 6.96 (t, J=7.63 Hz, 1H), 6.77 (s, 1H), 6.70 (dd, J=0.98, 6.65 Hz, 1H), 3.93 (br s, 4H), 2.55 (t, J=5.09 Hz, 4H), 2.38 (s, 3H). MS (electrospray): exact mass calculated for C14H17N3O2, 259.13; m/z found, 260.1 [M+H]+.

Name
potassium ethoxide
Quantity
8.4 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:8][CH2:9][CH3:10])(=[O:7])[C:2]([O:4]CC)=O.[O-]CC.[K+].[CH3:15][C:16]1[C:17]([N+:24]([O-:26])=[O:25])=[C:18]([O:22][CH3:23])[CH:19]=[CH:20][CH:21]=1>C(OCC)C>[CH2:9]([O:8][C:1](=[O:7])[C:2](=[O:4])[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[C:17]=1[N+:24]([O-:26])=[O:25])[CH3:10] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
|
Name
|
potassium ethoxide
|
|
Quantity
|
8.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[K+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
16.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=C(C=CC1)OC)[N+](=O)[O-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at ambient temperature for 24 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The lumpy, deep purple potassium salt was separated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with anhydrous ether until the filtrate
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
This salt was dissolved in aqueous ammonium chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified via silica gel chromatography (5-30% ethyl acetate/hexanes)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(CC1=C(C(=CC=C1)OC)[N+](=O)[O-])=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
